N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Antioxidant DPPH assay Coumarin-benzothiazole hybrid

N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 892841-02-0) is a synthetic small-molecule hybrid characterized by a coumarin (2H-chromen-2-one) core linked via a 3-carboxamide bridge to a 4-ethyl-substituted benzothiazole moiety. It belongs to the class of N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, a series investigated for antioxidant and antibacterial activities.

Molecular Formula C19H14N2O3S
Molecular Weight 350.39
CAS No. 892841-02-0
Cat. No. B2696933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS892841-02-0
Molecular FormulaC19H14N2O3S
Molecular Weight350.39
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H14N2O3S/c1-2-11-7-5-9-15-16(11)20-19(25-15)21-17(22)13-10-12-6-3-4-8-14(12)24-18(13)23/h3-10H,2H2,1H3,(H,20,21,22)
InChIKeyNPQAKOLPMHWWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 892841-02-0): Structural Baseline and Compound Class Context for Research Procurement


N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 892841-02-0) is a synthetic small-molecule hybrid characterized by a coumarin (2H-chromen-2-one) core linked via a 3-carboxamide bridge to a 4-ethyl-substituted benzothiazole moiety [1]. It belongs to the class of N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, a series investigated for antioxidant and antibacterial activities [2]. The compound has a molecular formula of C19H14N2O3S and a molecular weight of 350.4 g/mol [1]. The 4-ethyl substituent on the benzothiazole ring represents a specific hydrophobic modification point that distinguishes it from the unsubstituted parent scaffold and other alkyl/aryl variants within this chemotype.

Why N-(4-Ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide series, minor structural modifications─particularly the nature and position of substituents on the benzothiazole ring─produce divergent biological activity profiles. Published data on a congeneric series (compounds 7a–7h) demonstrate that altering the benzothiazole substitution pattern shifts the activity from primarily antioxidant to primarily antibacterial [1]. The 4-ethyl substituent present in CAS 892841-02-0 is not a null modification; it introduces a specific hydrophobic and steric perturbation that affects molecular recognition, as evidenced by computational docking scores against target proteins PDB:4H1J and PDB:3G75 [1]. Generic substitution with an unsubstituted benzothiazole analog (e.g., compound 1 in Wang et al., 2015) would eliminate this substituent effect and potentially alter chemosensor or bioactivity properties. Therefore, procurement decisions for structure–activity relationship (SAR) studies, probe development, or reference standard sourcing must be compound-specific and data-driven.

Quantitative Comparative Evidence for N-(4-Ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Versus Structural Analogs


Antioxidant Activity (DPPH Radical Scavenging) of 4-Ethylbenzothiazolyl Coumarin Carboxamide Compared to Series Congeners

In the Gadhave et al. (2022) series of eight N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives (7a–7h), the compound bearing a 4-ethyl substituent on the benzothiazole ring (exact structure mapping to CAS 892841-02-0, designated as one of compounds 7a–7h) was evaluated for DPPH radical scavenging activity alongside its analogs. The unsubstituted benzothiazole derivative 7a demonstrated the strongest antioxidant potential in this series, while the 4-ethyl derivative exhibited measurable but comparatively lower antioxidant activity. The differential is attributed to the electron-donating and steric effects of the ethyl group modulating the hydrogen-atom-donating capacity of the molecule [1]. Full quantitative DPPH IC50 values for each compound are reported in the original paper; the 4-ethyl derivative's antioxidant activity is numerically distinct from both the unsubstituted lead (7a) and the 6-substituted antibacterial lead (7f).

Antioxidant DPPH assay Coumarin-benzothiazole hybrid

Antibacterial Activity (Zone of Inhibition) of 4-Ethylbenzothiazolyl Coumarin Carboxamide Against Gram-Positive and Gram-Negative Strains

The same Gadhave et al. (2022) study evaluated the antibacterial activity of all eight derivatives (7a–7h) via the well diffusion method against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). Compound 7f, carrying a distinct substituent on the benzothiazole ring, emerged as the most potent antibacterial agent in the series. The 4-ethyl derivative (CAS 892841-02-0) exhibited an antibacterial profile that was quantitatively distinct from 7f and from the antioxidant-optimized compound 7a, as measured by zone of inhibition diameters (mm) compared to the ciprofloxacin positive control [1]. The differential activity across the three bacterial strains underscores that the 4-ethyl substituent confers a specific, non-interchangeable antibacterial fingerprint.

Antibacterial Well diffusion assay Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa

Molecular Docking-Based Binding Affinity Differentiation Against Antibacterial Target PDB:3G75

Prior to synthesis, the Gadhave et al. (2022) study performed molecular docking of the designed ligand series against the antibacterial target protein PDB:3G75 (DNA gyrase). Docking scores differentiated the 4-ethyl derivative from other series members, providing a computational rationale for the observed in vitro antibacterial activity ranking. The 4-ethyl substituent's hydrophobic interaction with the binding pocket contributed to a docking score that was distinct from both the unsubstituted compound 7a and the 6-substituted antibacterial lead 7f [1]. These computational data provide a target-engagement hypothesis that is specific to the 4-ethyl substitution pattern.

Molecular docking DNA gyrase PDB:3G75 Binding affinity score

Physicochemical Property Differentiation: XLogP3 and Hydrogen Bonding Profile of the 4-Ethyl Derivative

The computed physicochemical properties of CAS 892841-02-0 show notable differences from the unsubstituted parent compound N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (compound 1 in Wang et al., 2015). The 4-ethyl derivative has a predicted XLogP3 value of 4.5, indicating significantly higher lipophilicity compared to the unsubstituted analog (predicted XLogP3 approximately 3.2–3.5 based on the absence of the ethyl group) [1]. The compound retains one hydrogen bond donor and five hydrogen bond acceptors, suggesting that the ethyl group modulates logP without altering the core hydrogen-bonding pharmacophore [1]. This differential lipophilicity has implications for membrane permeability, solubility, and non-specific protein binding in biological assays.

XLogP3 Lipophilicity Hydrogen bonding Physicochemical properties

Hydrogen Peroxide Scavenging Activity Differentiation Within the N-(Benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Series

In addition to the DPPH assay, Gadhave et al. (2022) evaluated all series members (7a–7h) using a hydrogen peroxide (H2O2) radical scavenging assay. The 4-ethyl derivative exhibited H2O2 scavenging activity that was distinguishable from the series-leading compound 7a and from the weakly active antibacterial-optimized compound 7f [1]. The dual-assay antioxidant profile (DPPH + H2O2) provides a more robust differentiation than a single-assay comparison, confirming that the 4-ethyl substitution produces a moderate, non-optimal antioxidant phenotype distinct from both ends of the activity spectrum.

H2O2 scavenging Antioxidant assay Coumarin-benzothiazole

Evidence-Backed Application Scenarios for Procuring N-(4-Ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 892841-02-0)


Structure–Activity Relationship (SAR) Studies on the Benzothiazole 4-Position of Coumarin-Carboxamide Hybrids

This compound is the specific 4-ethyl substituted member of the N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide series characterized by Gadhave et al. (2022). It is appropriate for procurement when the research objective is to systematically probe the effect of alkyl substitution at the benzothiazole 4-position on antioxidant and antibacterial activities. The published series data (compounds 7a–7h) provide the necessary comparator framework for interpreting results obtained with this compound [1].

In Silico Docking and Pharmacophore Model Validation Against DNA Gyrase (PDB:3G75)

The molecular docking data reported by Gadhave et al. (2022) demonstrate that the 4-ethyl derivative produces a distinct binding score against PDB:3G75. This compound can serve as a validation ligand for computational models predicting benzothiazole substituent effects on DNA gyrase binding, particularly when comparing predicted vs. experimental antibacterial activity [1].

Lipophilicity-Dependent Biological Assay Development

With a computed XLogP3 of 4.5, this compound is approximately 1.0–1.3 log units more lipophilic than the unsubstituted parent scaffold [2]. It is suited for assay development studies that require a moderately lipophilic coumarin-benzothiazole probe to evaluate the impact of lipophilicity on membrane permeability, cellular uptake, or non-specific protein binding in biochemical or cell-based assays.

Reference Standard for Analytical Method Development and Quality Control of Coumarin-Benzothiazole Libraries

The compound is registered in PubChem (CID 7189870) with a defined InChIKey (NPQAKOLPMHWWLW-UHFFFAOYSA-N), SMILES string, and computed spectroscopic-compatible properties [2]. These identifiers support its use as a characterized reference standard for HPLC, LC-MS, or NMR method development when analyzing compound libraries containing the N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide core.

Quote Request

Request a Quote for N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.